

Technical Support Center: Passivating Defects at the TiO₂/Perovskite Interface with FAAC

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Compound of Interest

Compound Name: Formamidine acetate

Cat. No.: B110714

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing formamidine acetate (FAAc) to passivate defects at the titanium dioxide (TiO₂)/perovskite interface in solar cell fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of FAAC in perovskite solar cells?

A1: Formamidine acetate (FAAc) is primarily used as an additive or a surface treatment agent to improve the quality of the perovskite film and passivate defects, particularly at the interfaces.^[1] At the TiO₂/perovskite interface, FAAC helps to reduce charge recombination by passivating defects such as oxygen vacancies on the TiO₂ surface and uncoordinated lead ions (Pb²⁺) at the perovskite bottom interface.^[1] This leads to improved charge extraction and overall device performance.

Q2: How does FAAC passivate defects at the TiO₂/perovskite interface?

A2: The passivation mechanism of FAAC involves a synergistic effect of its constituent ions, formamidine (FA⁺) and acetate (Ac⁻). The FA⁺ cations can interact with and passivate harmful hydroxyl groups on the TiO₂ surface.^[1] The Ac⁻ anions can effectively passivate iodine vacancy defects at the bottom of the perovskite layer.^[1] Additionally, the acetyl amino groups in acetate can establish strong interactions with uncoordinated Pb²⁺ in the perovskite, enhancing interface stability, and can also bond with Ti⁴⁺ on the TiO₂ layer, reducing oxygen vacancy defects.^[2]

Q3: What are the expected improvements in perovskite solar cell performance after FAAC treatment?

A3: Successful FAAC treatment typically leads to significant improvements in key photovoltaic parameters. These include an increased open-circuit voltage (VOC) and fill factor (FF) due to reduced non-radiative recombination.^[1] Consequently, the power conversion efficiency (PCE) of the solar cell is enhanced.^[3] For instance, one study reported a PCE increase from 16.49% to 19.26% after introducing an acetylamino-functionalized interlayer.^[2] Another study that introduced FAAC into the precursor solution saw an increase in PCE to 18.90% with a VOC of 1.04 V and a fill factor close to 80%.^[3]

Q4: Can FAAC be used in combination with other additives?

A4: Yes, FAAC has been used in combination with other additives to further enhance perovskite solar cell performance. For example, it has been explored alongside ammonium iodide (NH₄I) in a triple-reagent method for the growth of tin perovskite films, leading to enhanced crystal orientation and longer carrier lifetimes.^[4]

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Low VOC and FF after FAAC treatment	Incomplete defect passivation due to insufficient FAAC concentration or improper application.	1. Optimize the concentration of the FAAC solution. Start with a low concentration (e.g., 5 mol%) and incrementally increase it. 2. Ensure uniform coating of the FAAC solution on the TiO ₂ surface. 3. Verify the purity of the FAAC salt.
Hysteresis in J-V curves persists	Residual mobile ions or charge accumulation at the interface.	1. Ensure the FAAC treatment effectively passivates interfacial defects, which can help in reducing ion migration. 2. Optimize the annealing temperature and time after FAAC treatment to promote better incorporation and defect passivation.
Poor perovskite film morphology (e.g., pinholes, small grains)	FAAC addition to the precursor solution affecting crystallization dynamics.	1. Adjust the solvent system or the concentration of other additives in the perovskite precursor solution. 2. Optimize the annealing process (temperature and duration) to control crystal growth. 3. Consider using FAAC as a surface treatment on the TiO ₂ layer rather than an additive in the bulk precursor.
Device instability and rapid degradation	Incomplete passivation leading to persistent defect sites that can act as degradation initiation points.	1. Confirm the passivation of both TiO ₂ and perovskite interface defects through characterization techniques like photoluminescence (PL) spectroscopy. 2. Ensure the

FAAc treatment enhances the hydrophobicity of the TiO₂ surface to promote better perovskite crystallization and moisture resistance.

Data Presentation

Table 1: Performance Metrics of Perovskite Solar Cells With and Without FAAc Treatment

Treatment	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
Without FAAc	1.077	-	-	20.2	[1]
With FAAc	1.137	-	-	22.2	[1]
Control	-	-	-	16.49	
Acetylamino-functionalized interlayer	-	-	-	19.26	
Without FAAc	-	-	-	-	[3]
5 mol% FAAc in precursor	1.04	23.16	~80	18.90	[3]

Note: "-" indicates data not provided in the cited source.

Experimental Protocols & Methodologies

Detailed Methodology for FAAc Passivation of the TiO₂/Perovskite Interface

This protocol describes a general procedure for applying FAAc as a surface treatment on the TiO₂ layer before the deposition of the perovskite absorber.

1. Preparation of the FAAc Solution:

- Dissolve a specific molar concentration of FAAC (e.g., 5 mol% relative to the perovskite precursor) in a suitable solvent like isopropanol.
- Ensure the FAAC is fully dissolved by vortexing or brief sonication.

2. TiO₂ Substrate Preparation:

- Prepare FTO/glass substrates with a compact TiO₂ layer and a mesoporous TiO₂ layer as per standard procedures.
- Treat the TiO₂-coated substrates with UV-Ozone for 15-20 minutes to clean the surface and improve wettability.

3. FAAC Surface Treatment:

- Transfer the cleaned TiO₂ substrates into a nitrogen-filled glovebox.
- Spin-coat the prepared FAAC solution onto the TiO₂ surface. A typical spin-coating program would be a two-step process, for example, 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
- Anneal the FAAC-treated TiO₂ substrates on a hotplate. The annealing temperature and time should be optimized, for example, at 100°C for 10 minutes.

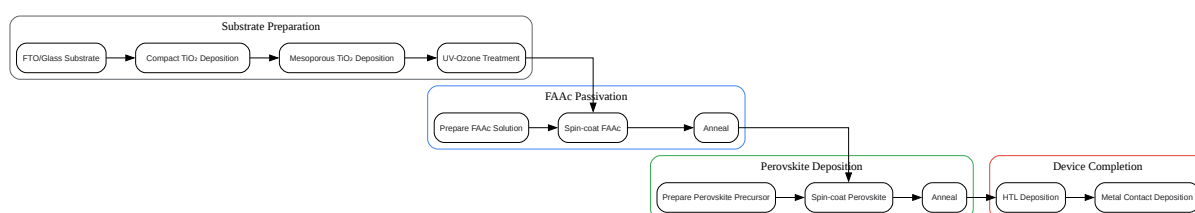
4. Perovskite Layer Deposition:

- Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation).
- Spin-coat the perovskite precursor solution directly onto the FAAC-modified TiO₂ layer.
- During the spin-coating, an anti-solvent dripping step is typically employed to induce rapid crystallization.
- Anneal the perovskite film at the optimized temperature (e.g., 100-150°C) to form the final crystalline structure.

5. Device Completion:

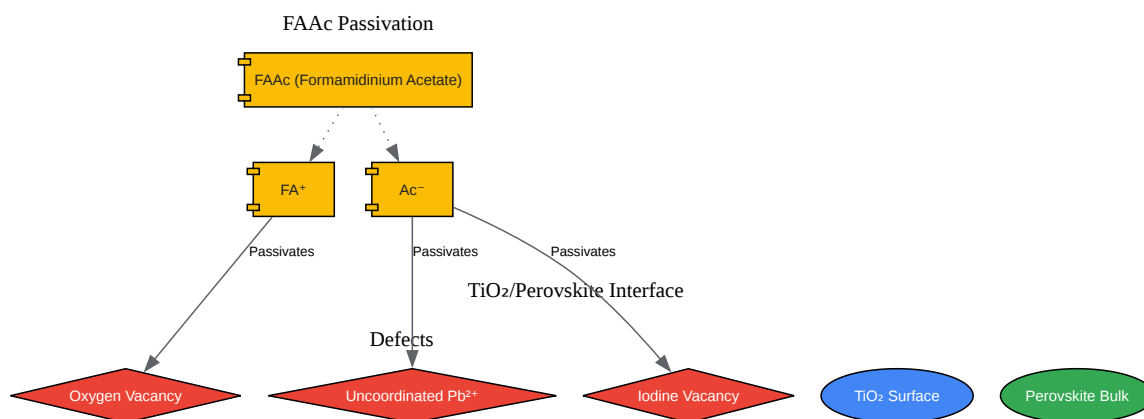
- Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.

Visualizations



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Caption: Experimental workflow for FAAC passivation at the TiO₂/perovskite interface.



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Caption: Mechanism of defect passivation at the TiO_2 /perovskite interface by FFAc.

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